molecular formula C12H11NO4 B12904719 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde CAS No. 137542-66-6

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde

Cat. No.: B12904719
CAS No.: 137542-66-6
M. Wt: 233.22 g/mol
InChI Key: GWYNBYICGGBERP-UHFFFAOYSA-N
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Description

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, a methoxy group, and a carbaldehyde group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the acetyl, hydroxy, and methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

137542-66-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-acetyl-7-hydroxy-6-methoxyindole-4-carbaldehyde

InChI

InChI=1S/C12H11NO4/c1-7(15)13-4-3-9-8(6-14)5-10(17-2)12(16)11(9)13/h3-6,16H,1-2H3

InChI Key

GWYNBYICGGBERP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C(=C(C=C2C=O)OC)O

Origin of Product

United States

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